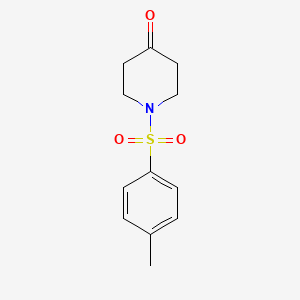
2,6-Diaminophenol
概要
説明
2,6-Diaminophenol (C6H8N2O) is a chemical compound with a molecular weight of 124.14052 g/mol . The molecule contains a total of 17 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 2 primary amines (aromatic), and 1 aromatic hydroxyl .
Molecular Structure Analysis
The 2,6-Diaminophenol molecule contains a total of 17 bonds. There are 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 2 primary amines (aromatic), and 1 aromatic hydroxyl . The 2D chemical structure image of 2,6-Diaminophenol is also called the skeletal formula, which is the standard notation for organic molecules .
Physical And Chemical Properties Analysis
2,6-Diaminophenol has a density of 1.3±0.1 g/cm³, a boiling point of 295.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 55.7±3.0 kJ/mol and a flash point of 132.5±24.6 °C . The molar refractivity is 36.6±0.3 cm³ .
科学的研究の応用
Electrocatalytic Sensing
A study by Asiri, Adeosun, and Marwani (2020) explored the electrocatalytic reduction of 2,6-dinitrophenol to 2,6-diaminophenol for environmental monitoring purposes. They developed a polycongo red film that efficiently detected 2,6-dinitrophenol, highlighting the application of 2,6-diaminophenol in sensing technologies for environmental management (Asiri, Adeosun, & Marwani, 2020).
Synthesis of Nucleoside and Oligonucleotide Derivatives
Gao et al. (1992) reported on the use of 2,6-diaminophenol derivatives in synthesizing various nucleoside and oligonucleotide compounds. Their work shows the versatility of 2,6-diaminophenol in the field of bioorganic chemistry and its potential for creating complex biological molecules (Gao et al., 1992).
Investigation of Tautomers
Roslund, Virta, and Klika (2004) identified the major tautomer of an etheno adduct of 2,6-diaminopurine, which is structurally related to 2,6-diaminophenol. This research contributes to the understanding of the chemical behavior of such compounds in solution, which is important in fields like medicinal chemistry and molecular biology (Roslund, Virta, & Klika, 2004).
Catalysis in Polymerization
Osten et al. (2012) investigated the use of functionalized diaminophenols, including 2,6-diaminophenol, as ligands for indium catalysts in the polymerization of racemic lactide. This research is significant for the development of new polymeric materials with potential applications in biodegradable plastics and other areas (Osten et al., 2012).
Safety and Hazards
2,6-Diaminophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
作用機序
Target of Action
The primary targets of 2,6-Diaminophenol are UDP-N-acetylmuramoyl-L-alanyl-D-glutamate–2,6-diaminopimelate ligase and Meso-diaminopimelate D-dehydrogenase . These enzymes play a crucial role in the biosynthesis of bacterial cell-wall peptidoglycan .
Mode of Action
2,6-Diaminophenol interacts with its targets by catalyzing the addition of meso-diaminopimelic acid to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UMAG) in the biosynthesis of bacterial cell-wall peptidoglycan .
Biochemical Pathways
The affected pathway is the biosynthesis of bacterial cell-wall peptidoglycan . The downstream effects of this interaction include the formation of peptidoglycan, a critical component of the bacterial cell wall, which provides structural integrity to the cell.
特性
IUPAC Name |
2,6-diaminophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQYRNRIHZDZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342232 | |
| Record name | 2,6-Diaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diaminophenol | |
CAS RN |
22440-82-0 | |
| Record name | 2,6-Diaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes compound 2 interesting for coordination chemistry compared to 2,6-diaminophenol?
A1: While sharing a similar structural motif with 2,6-diaminophenol, compound 2 possesses "soft" donor atoms like sulfur and phosphorus in its coordinating pockets []. This contrasts with the "hard" nitrogen and oxygen donors found in 2,6-diaminophenol. This difference in donor atom character can significantly impact the binding affinity and selectivity of the ligand towards various metal ions. Researchers are particularly interested in exploring how these "soft" donor environments in 2 interact with metal ions compared to traditional ligands based on 2,6-diaminophenol.
Q2: The research mentions the synthesis of compound 2 was successful, but a similar reaction with a bulkier reagent failed. What does this tell us about the synthesis and potential applications of such ligands?
A2: The unsuccessful synthesis with the bulkier bis(2-(tert-butylthio)phenyl)chlorophosphine suggests that steric hindrance plays a significant role in the formation of these ligands []. This information is crucial for designing and synthesizing similar compounds. Future research might involve exploring alternative synthetic routes or modifying reaction conditions to overcome these steric limitations. Additionally, understanding the impact of steric bulk on ligand formation can guide the development of ligands with tailored binding cavities for specific applications, such as catalysis or sensing.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



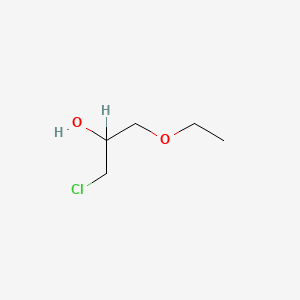

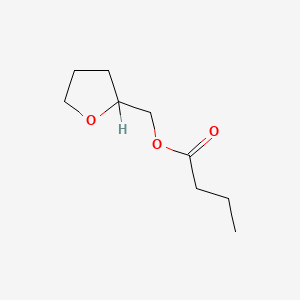
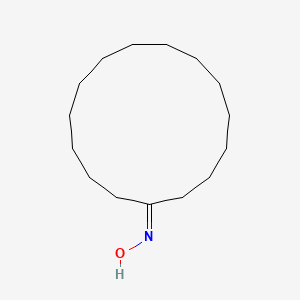
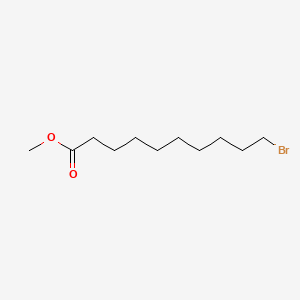
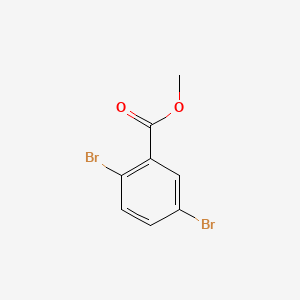
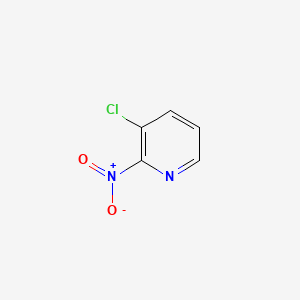
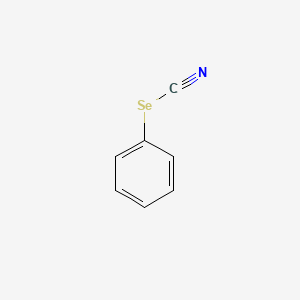
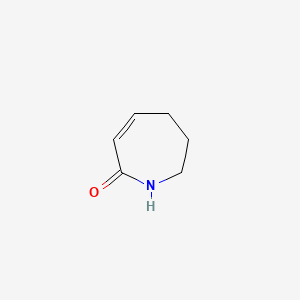
![8-Oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1348782.png)

